![molecular formula C19H17FN6O B10854616 2-(5-fluoropyridin-2-yl)-3-(1H-pyrazolo[3,4-b]pyridin-4-yl)-6,6-bis(trideuteriomethyl)-4,7-dihydropyrazolo[5,1-c][1,4]oxazine](/img/structure/B10854616.png)
2-(5-fluoropyridin-2-yl)-3-(1H-pyrazolo[3,4-b]pyridin-4-yl)-6,6-bis(trideuteriomethyl)-4,7-dihydropyrazolo[5,1-c][1,4]oxazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
JNJ-78386204 is a synthetic organic compound developed as a dual casein kinase 1 delta and epsilon inhibitor. Casein kinase 1 delta and epsilon are essential serine/threonine-protein kinases that regulate various cellular processes, including DNA repair and circadian rhythms . This compound has shown potential in treating disorders related to oncology, metabolic, neurodegenerative, and mood/psychiatric conditions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of JNJ-78386204 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired chemical properties. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of JNJ-78386204 involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the product. This process includes the use of advanced equipment and techniques, such as continuous flow reactors and automated purification systems, to enhance efficiency and reduce production costs .
化学反応の分析
Types of Reactions
JNJ-78386204 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups that enhance the compound’s activity .
科学的研究の応用
JNJ-78386204 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the role of casein kinase 1 delta and epsilon in various biochemical pathways.
Biology: Employed in cell-based assays to investigate the effects of casein kinase 1 inhibition on cellular processes such as DNA repair and circadian rhythms.
Medicine: Explored as a potential therapeutic agent for treating diseases related to oncology, metabolic disorders, neurodegenerative conditions, and mood/psychiatric disorders.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting casein kinase 1 delta and epsilon
作用機序
JNJ-78386204 exerts its effects by inhibiting the activity of casein kinase 1 delta and epsilon. These kinases are involved in phosphorylating various proteins that regulate cellular growth, survival, and circadian rhythms. By inhibiting these kinases, JNJ-78386204 disrupts the phosphorylation process, leading to altered cellular functions and potential therapeutic effects in treating related disorders .
類似化合物との比較
Similar Compounds
JNJ-6204: Another dual casein kinase 1 delta and epsilon inhibitor with similar properties and applications.
JNJ-78306358: A bispecific antibody targeting human leukocyte antigen-G and CD3, used in cancer immunotherapy.
Uniqueness
JNJ-78386204 is unique due to its specific inhibition of casein kinase 1 delta and epsilon, making it a valuable tool for studying these kinases’ roles in various cellular processes. Its potential therapeutic applications in treating a wide range of disorders further highlight its significance in scientific research and medicine .
特性
分子式 |
C19H17FN6O |
|---|---|
分子量 |
370.4 g/mol |
IUPAC名 |
2-(5-fluoropyridin-2-yl)-3-(1H-pyrazolo[3,4-b]pyridin-4-yl)-6,6-bis(trideuteriomethyl)-4,7-dihydropyrazolo[5,1-c][1,4]oxazine |
InChI |
InChI=1S/C19H17FN6O/c1-19(2)10-26-15(9-27-19)16(12-5-6-21-18-13(12)8-23-24-18)17(25-26)14-4-3-11(20)7-22-14/h3-8H,9-10H2,1-2H3,(H,21,23,24)/i1D3,2D3 |
InChIキー |
WZMIWVZGYMKUDV-WFGJKAKNSA-N |
異性体SMILES |
[2H]C([2H])([2H])C1(CN2C(=C(C(=N2)C3=NC=C(C=C3)F)C4=C5C=NNC5=NC=C4)CO1)C([2H])([2H])[2H] |
正規SMILES |
CC1(CN2C(=C(C(=N2)C3=NC=C(C=C3)F)C4=C5C=NNC5=NC=C4)CO1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



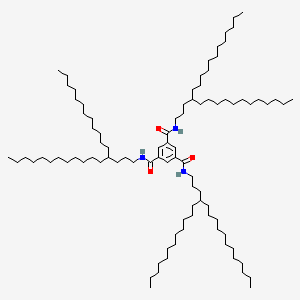
![2-[2,3-dihydroxy-4-[3-hydroxy-5-(4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-5,5-dimethyl-6-penta-1,3-dienyloxan-2-yl]-N-[7-[3,4-dihydroxy-5-[7-(4-hydroxy-1-methyl-2-oxopyridin-3-yl)-6-methyl-7-oxohepta-1,3,5-trienyl]oxolan-2-yl]-6-methoxy-5-methylocta-2,4-dienyl]butanamide](/img/structure/B10854534.png)
![N-(2-((4-Chlorobenzyl)thio)benzo[d]thiazol-6-yl)-2-(morpholine-4-carbonyl)benzamide](/img/structure/B10854539.png)
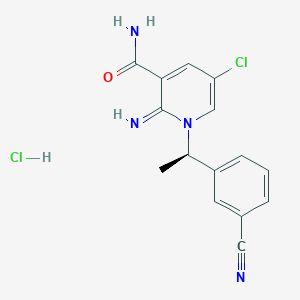
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpyrimidine-2,4-dione](/img/structure/B10854551.png)
![7H-Purine-7-acetamide, 1,2,3,6-tetrahydro-1,3-dimethyl-N-(1-methylethyl)-N-[[(1-methylethyl)amino]carbonyl]-2,6-dioxo-](/img/structure/B10854562.png)

![6-amino-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purin-8-one](/img/structure/B10854578.png)
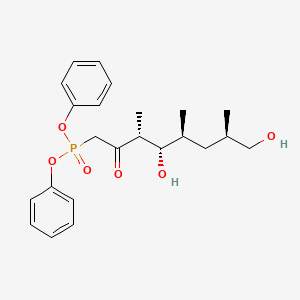
![(2S)-2-[(2R,3R,4R,6S)-2,3-dihydroxy-4-[3-hydroxy-5-(4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]-N-[(2E,4E,6S,7R)-7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-[(1E,3E,5E)-7-(4-hydroxy-1-methyl-2-oxopyridin-3-yl)-6-methyl-7-oxohepta-1,3,5-trienyl]oxolan-2-yl]-6-methoxy-5-methylocta-2,4-dienyl]butanamide](/img/structure/B10854590.png)
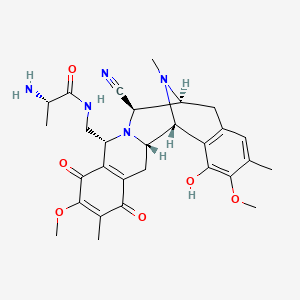
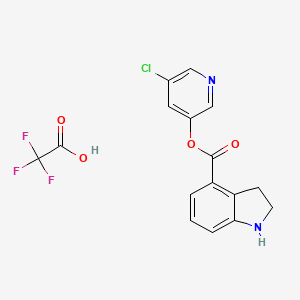
![N-[(4-chlorophenyl)methyl]-6-[2-(3-fluoro-3-methylazetidin-1-yl)-2-oxoethyl]-1,2-dimethyl-7-oxoimidazo[4,5-c][1,8]naphthyridine-8-carboxamide](/img/structure/B10854604.png)
